
4-Methoxythiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxythiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of α-acetobutyro-lactone with a chlorinating agent, followed by hydrolysis, decarboxylation, and cyclization . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxythiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common in the modification of the thiazole ring, substitution reactions can introduce new substituents at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce halogenated derivatives .
Aplicaciones Científicas De Investigación
4-Methoxythiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxythiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, its neuroprotective effects are attributed to its ability to attenuate oxidative stress and inflammation in neuronal cells . The compound’s interaction with molecular pathways often involves modulation of oxidative stress markers and inflammatory cytokines .
Comparación Con Compuestos Similares
4-Methylthiazol-2-amine: Shares a similar thiazole ring structure but with a methyl group instead of a methoxy group.
2-Aminothiazole: A simpler analog with a primary amine group at the 2-position.
Uniqueness: 4-Methoxythiazol-2-amine is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with specific biological targets, making it a valuable compound in drug development and other applications .
Propiedades
Fórmula molecular |
C4H6N2OS |
|---|---|
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
4-methoxy-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H6N2OS/c1-7-3-2-8-4(5)6-3/h2H,1H3,(H2,5,6) |
Clave InChI |
ZHCMHCATKBOXAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



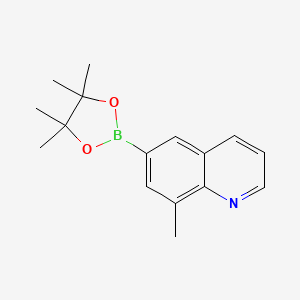
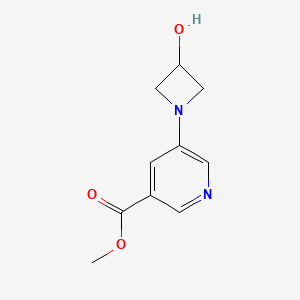
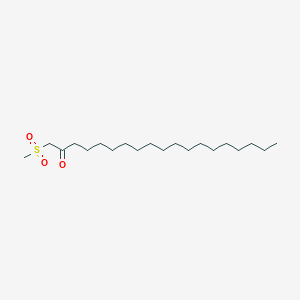

![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)

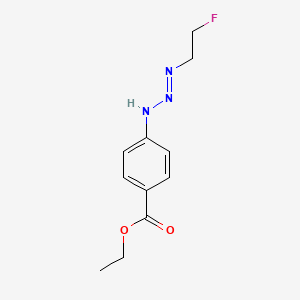
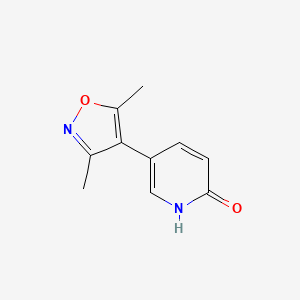
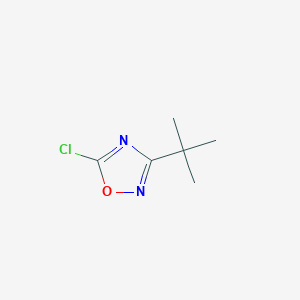
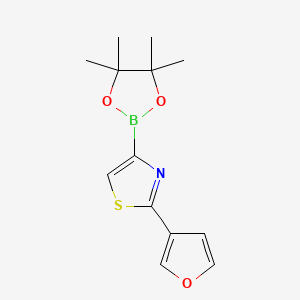

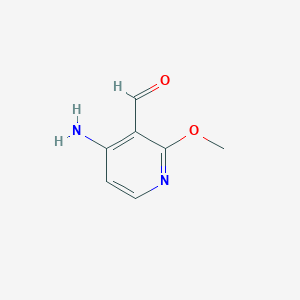
![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)
